1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic organic compound that features a complex structure combining an indoline moiety, a benzimidazole ring, and a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be synthesized through cyclization reactions.
Benzimidazole Synthesis: The benzimidazole ring is often formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the indoline and benzimidazole moieties through an ethanone linker, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the indoline or benzimidazole rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride can alter the ketone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
1-(Indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The indoline and benzimidazole rings can intercalate with DNA or bind to active sites of enzymes, while the propylsulfonyl group enhances solubility and bioavailability. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
1-(Indolin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone: Lacks the propylsulfonyl group, potentially altering its solubility and biological activity.
1-(Indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone: Features a methylsulfonyl group instead of propylsulfonyl, which may affect its pharmacokinetics and potency.
Uniqueness: 1-(Indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is unique due to the presence of the propylsulfonyl group, which can enhance its pharmacological properties by improving solubility and membrane permeability. This makes it a more versatile compound in drug development compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-13-27(25,26)20-21-16-8-4-6-10-18(16)23(20)14-19(24)22-12-11-15-7-3-5-9-17(15)22/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGPBPCZMMCWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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